5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
Description
5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a pyrrole core substituted with a phenyl group at position 1, a methyl group at position 2, a 3-methoxyphenyl moiety at position 5, and a carboxylic acid group at position 3 (Figure 1). Structural ambiguities arise from discrepancies in molecular formula attribution (e.g., C19H16FNO3 vs.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-6-10-16(11-14)23-2)20(13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXQBWNJOLOCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Preliminary studies indicate that 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid exhibits notable biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Some derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
Pharmaceutical Development
Due to its biological activities, this compound is being explored for:
- Drug Design : As a lead compound in developing new pharmaceuticals targeting inflammation and cancer.
- Therapeutic Agents : Its structural modifications could lead to more potent derivatives with improved efficacy and reduced side effects.
Research Applications
The compound serves as a valuable tool in:
- Biological Interaction Studies : Understanding how it interacts with various biological targets can provide insights into its mechanism of action.
- Chemical Biology : It can be used to study pyrrole derivatives' effects on cellular processes.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound among similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-methylpyrrole-3-carboxylic acid | Contains a para-methoxy group | Potentially different biological activity due to substitution position |
| 2-Methyl-1-(3-morpholinopropyl)-5-phenylpyrrole-3-carboxylic acid | Morpholinopropyl substituent | May enhance solubility and bioavailability |
| 2,5-Dimethyl-1-phenylpyrrole-3-carboxylic acid | Two methyl groups on pyrrole | Altered electronic properties affecting reactivity |
These comparisons emphasize how variations in substituents can lead to significant differences in biological activity and chemical reactivity.
Mechanism of Action
The mechanism by which 5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substitution Patterns and Heterocycles
The following table summarizes key structural analogs, highlighting differences in substituents, heterocycles, and molecular properties:
*Note: Molecular formula for the target compound is inferred from structural analysis; lists C19H16FNO3 (325.34), which conflicts with the absence of fluorine in the name.
Key Comparative Insights
Substituent Position and Electronic Effects
- Methoxy Group Orientation : The target compound’s 3-methoxyphenyl group provides distinct electronic and steric effects compared to para-substituted analogs (e.g., 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid). Meta substitution may reduce steric hindrance while influencing π-π stacking interactions .
Heterocycle Impact
- Pyrrole vs. Pyrazole : Pyrazole analogs (e.g., 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid) feature two adjacent nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyrrole derivatives. This may enhance solubility but reduce membrane permeability .
- Thiophene vs. Pyrrole : Thiophene-based analogs (e.g., 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid) exhibit sulfur-induced aromaticity, which can modulate redox properties and metabolic stability .
Biological Activity
5-(3-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring with a methoxyphenyl group at the 5-position and a carboxylic acid functional group at the 3-position. Its molecular formula is with an approximate molar mass of 307.3 g/mol. The melting point is approximately 202 °C, indicating stability under standard conditions .
Biological Activities
Preliminary studies suggest that derivatives of pyrrole compounds, including this compound, exhibit various biological activities:
- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related pyrrole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that pyrrole-containing compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have highlighted their potential as lead compounds in developing new anticancer agents .
- Anti-inflammatory Effects : The methoxy group enhances lipophilicity, which may facilitate interaction with biological membranes, thus influencing inflammatory pathways. Compounds exhibiting similar properties have been shown to inhibit enzymes involved in inflammatory responses, such as lipoxygenases .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For example, studies on related compounds have demonstrated their role in inhibiting ALOX15 (lipoxygenase), which is critical for arachidonic acid metabolism .
- Receptor Modulation : Compounds structurally similar to this compound have shown potential as modulators of cannabinoid receptors, suggesting a possible role in pain relief and neuroprotection .
Case Studies
Several case studies have been documented regarding the biological activity of pyrrole derivatives:
- Antibacterial Study : A study evaluated the antibacterial properties of various pyrrole derivatives against Staphylococcus aureus and E. coli. The results indicated that certain derivatives had lower MIC values than traditional antibiotics, highlighting their potential as new antibacterial agents .
- Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that specific pyrrole derivatives could induce apoptosis in breast cancer cells, suggesting a pathway for drug development targeting cancer therapies .
- Inflammation Model : In vivo studies using animal models indicated that compounds derived from pyrroles could significantly reduce inflammation markers, supporting their use in treating inflammatory diseases .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-methylpyrrole-3-carboxylic acid | Para-methoxy group | Different biological activity due to substitution position |
| 2-Methyl-1-(3-morpholinopropyl)-5-phenylpyrrole-3-carboxylic acid | Morpholinopropyl substituent | Enhanced solubility and bioavailability |
| 2,5-Dimethyl-1-phenylpyrrole-3-carboxylic acid | Two methyl groups on pyrrole | Altered electronic properties affecting reactivity |
These comparisons highlight the distinctiveness of this compound regarding its specific substituents and potential applications in various fields.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., methoxy, phenyl groups). Aromatic protons in the 3-methoxyphenyl group appear as distinct singlets near δ 3.8–4.0 ppm .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and confirms molecular weight (expected [M+H]⁺ ~ 348.3 g/mol).
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) validate functional groups .
How can solubility and stability profiles guide formulation for biological assays?
Q. Basic Research Focus
- Solubility : The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, ethanol). Pre-dissolution in DMSO (10–20 mM) is standard for in vitro studies.
- Stability : pH-dependent degradation occurs in aqueous buffers; use neutral pH (6.5–7.5) and cold storage (4°C) to prevent decarboxylation .
- Aggregation screening : Dynamic light scattering (DLS) identifies colloidal aggregates that may skew bioactivity data .
What advanced statistical methods optimize reaction conditions for scale-up?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, catalyst loading) with minimal runs. Response surface methodology (RSM) models nonlinear interactions to predict optimal conditions .
- Case Study : A 2³ factorial design for a similar pyrrole derivative reduced side products by 40% when catalyst concentration was prioritized over temperature .
How can computational tools predict reactivity and guide derivative design?
Q. Advanced Research Focus
- Reaction Path Search : Quantum mechanical calculations (DFT) map transition states to identify energetically favorable pathways. For example, ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize synthetic routes .
- Docking Studies : Molecular dynamics simulations predict binding affinities of derivatives to target proteins (e.g., kinases), streamlining SAR exploration .
What mechanistic hypotheses explain conflicting bioactivity data across studies?
Q. Advanced Research Focus
- Metabolic Interference : Contradictory cytotoxicity results may stem from differential metabolism in cell lines (e.g., CYP450 activity). Co-administration with metabolic inhibitors (e.g., 1-aminobenzotriazole) clarifies intrinsic activity .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., thermal shift assays) identifies unintended targets. For instance, a pyrrole-carboxylic acid analog showed unexpected inhibition of carbonic anhydrase .
How should researchers address discrepancies in spectroscopic data during structure elucidation?
Q. Advanced Research Focus
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE correlations.
- Case Study : A 5-aryl-furan-2-carboxylic acid derivative initially misassigned via ¹H NMR was corrected using ¹³C-¹H coupling constants and DFT-optimized structures .
What safety protocols are critical for handling this compound?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
- Acute Toxicity : Pilot studies in rodents recommend a maximum handling concentration of 50 mg/m³ .
How do substituent electronic effects modulate the compound’s reactivity?
Q. Advanced Research Focus
- Hammett Analysis : Electron-withdrawing groups (e.g., methoxy) on the phenyl ring increase electrophilicity at the pyrrole C-3 position, accelerating nucleophilic substitution.
- Case Study : A 4-fluoro analog showed 30% faster acylation rates compared to the methoxy derivative due to enhanced resonance stabilization .
What methodologies validate batch-to-batch consistency in academic synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
